molecular formula C13H14N2O2 B14717547 Methyl 3,3-dimethyl-5-phenyl-3H-pyrazole-4-carboxylate CAS No. 21603-20-3

Methyl 3,3-dimethyl-5-phenyl-3H-pyrazole-4-carboxylate

Cat. No.: B14717547
CAS No.: 21603-20-3
M. Wt: 230.26 g/mol
InChI Key: LOEFPBCCOUNXKI-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-5-phenyl-3H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-dimethyl-5-phenyl-3H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with phenylhydrazine to form the pyrazole ring, followed by esterification with methanol . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-5-phenyl-3H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .

Scientific Research Applications

Methyl 3,3-dimethyl-5-phenyl-3H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,3-dimethyl-5-phenyl-3H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Properties

CAS No.

21603-20-3

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 3,3-dimethyl-5-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-13(2)10(12(16)17-3)11(14-15-13)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

LOEFPBCCOUNXKI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(N=N1)C2=CC=CC=C2)C(=O)OC)C

Origin of Product

United States

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